![molecular formula C19H31N3O4 B5571807 3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)
3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves complex chemical processes. One study describes the synthesis of a series of these compounds, including 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which were prepared for screening as antihypertensive agents (Caroon et al., 1981). Another study involves the synthesis of similar compounds related to M1 muscarinic agonists (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a spiro[4.5]decan-2-one core. Various studies have explored the crystal structures and molecular conformations of related compounds (Wang et al., 2011).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound and its derivatives are part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been synthesized through various methods for pharmacological studies. For instance, research by Caroon et al. (1981) focused on synthesizing a series of these compounds with substitutions at the 8 position to evaluate their antihypertensive activities. This work highlights the chemical versatility and the potential for medicinal chemistry applications of these compounds (Caroon et al., 1981).
- Further structural analysis and synthetic strategies have been developed to explore different substituents and their effects on biological activity. For example, Martin‐Lopez and Bermejo (1998) described the synthesis of azaspiro[4.5]decane systems, providing a foundational understanding of the structural properties of these compounds and their potential for further functionalization (Martin‐Lopez & Bermejo, 1998).
Pharmacological Applications
- The pharmacological interest in these compounds is diverse. Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides, aiming to explore their potential as surrogates for dipeptides in peptide synthesis, which has implications for drug development and therapeutic applications (Fernandez et al., 2002).
- Tsukamoto et al. (1995) focused on a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists, showcasing the compound's relevance in modulating cholinergic receptors, which could have implications for treating cognitive disorders and enhancing memory (Tsukamoto et al., 1995).
Novel Therapeutic Approaches
- The derivatives of 3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one have been explored for their therapeutic potential in various studies. For instance, research on compounds with similar structures showed significant antihypertensive activities and provided insights into their mechanism of action as alpha-adrenergic blockers (Caroon et al., 1981).
- Another important area of research is the compound's inhibitory effect on neural calcium uptake and its protective action against brain edema and memory and learning deficits. This suggests potential therapeutic applications in neuroprotective strategies and the treatment of cognitive impairments (Tóth et al., 1997).
Propriétés
IUPAC Name |
3-(3-methylbutyl)-8-[2-(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4/c1-15(2)6-10-22-14-19(26-18(22)25)7-11-20(12-8-19)17(24)13-21-9-4-3-5-16(21)23/h15H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALJXQSWEOWTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCN(CC2)C(=O)CN3CCCCC3=O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.